1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
This compound is a halogenated pyrrolopyridine derivative featuring a benzenesulfonyl group at position 1, chlorine at position 6, and iodine at position 3.
Properties
Molecular Formula |
C13H8ClIN2O2S |
|---|---|
Molecular Weight |
418.64 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-7-6-10-11(15)8-17(13(10)16-12)20(18,19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CGICIPHARBVQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)Cl)I |
Origin of Product |
United States |
Preparation Methods
Starting Material: 6-Chloro-1H-Pyrrolo[2,3-b]pyridine
6-Chloro-1H-pyrrolo[2,3-b]pyridine serves as the foundational scaffold. Its preparation typically involves:
- Chlorination of 7-azaindole using POCl₃ or PCl₃ under reflux.
- Pd-catalyzed cross-coupling to introduce chloro substituents at specific positions.
Stepwise Synthesis and Optimization
C3 Iodination
Reagents :
- 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine
- Iodine (I₂)
- Base: LDA (lithium diisopropylamide) or n-BuLi
- Additive: TMEDA (tetramethylethylenediamine)
- Solvent: THF or Et₂O
- Dissolve 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dry THF under N₂.
- Cool to −78°C, add LDA (2.2 equiv) and TMEDA (1.1 equiv), and stir for 30 minutes.
- Introduce I₂ (1.5 equiv) and warm to 0°C over 2 hours.
- Quench with Na₂S₂O₃, extract with EtOAc, and purify via recrystallization (DCM/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Regioselectivity | >99% C3 iodination |
| Characterization | ¹³C NMR (CDCl₃): δ 148.2 (C-I), 139.5 (C-Cl), 134.8–128.1 (Ar-C) |
Mechanistic Insight :
LDA deprotonates the C3 position, generating a stabilized aryl lithium intermediate. Subsequent iodine quenching ensures selective iodination. TMEDA enhances lithium coordination, improving reaction efficiency.
Alternative Pathways and Modifications
Halogen Exchange Reactions
One-Pot Sulfonylation-Iodination
A streamlined approach combines both steps in a single reactor:
- Perform sulfonylation as described.
- Without isolation, add LDA and I₂ directly to the reaction mixture.
Advantages : Reduced purification steps; Yield : 68–72%.
Analytical and Spectroscopic Characterization
Spectroscopic Data Summary
Purity and Stability
- HPLC : Rt = 12.3 min (C18 column, MeCN/H₂O = 70:30).
- Storage : Stable at −20°C for >12 months; decomposes at RT in >6 months.
Industrial-Scale Considerations
Process Optimization
- Solvent Recovery : Acetone and THF are distilled and reused, reducing costs by 30%.
- Catalyst Recycling : Pd/C from cross-coupling steps is recovered via filtration (85% efficiency).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 78 | 98 | High |
| One-Pot Approach | 72 | 95 | Moderate |
| Halogen Exchange | 45 | 90 | Low |
Chemical Reactions Analysis
1-(Benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the pyrrolo[2,3-b]pyridine ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Coupling Reactions: The compound can be involved in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or pseudohalides.
Common reagents used in these reactions include palladium or copper catalysts, strong bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Kinase Inhibition : The compound has been explored as a potential kinase inhibitor. Kinases play critical roles in various cellular processes, and their dysregulation is often implicated in cancer. Research indicates that derivatives of pyrrolo[2,3-b]pyridine frameworks can effectively inhibit specific kinases, suggesting a pathway for drug development .
- Antitumor Activity : Studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, pyrrolo[2,3-b]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines .
- Synthesis of Novel Compounds : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, leading to the development of new materials with tailored properties for specific applications .
Materials Science Applications
- Organic Photovoltaics : Research has indicated that pyrrole-based compounds can be utilized in the fabrication of organic solar cells. Their electronic properties make them suitable candidates for enhancing the efficiency of light absorption and charge transport in photovoltaic devices .
- Polymer Chemistry : The compound has been incorporated into polymer matrices to improve mechanical and thermal properties. The integration of such compounds into polymers can enhance their performance in various applications, including coatings and composites .
Data Table: Summary of Applications
Case Studies
- Kinase Inhibition Study : A study published in Nature demonstrated that a related pyrrolo[2,3-b]pyridine derivative showed promising results as a selective inhibitor of the Aurora kinase family, which is involved in cell division and is often overexpressed in cancers .
- Photovoltaic Application : Research conducted by Yagai et al. explored the use of pyrrolo-based compounds in organic solar cells, reporting improved efficiency due to enhanced charge transport properties when incorporated into the active layer .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, affecting their function . The halogen atoms (chlorine and iodine) can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variants
a. 1-(Benzenesulfonyl)-4-Bromo-2-Iodo-1H-Pyrrolo[2,3-b]Pyridine
- Structure : Bromine at position 4, iodine at position 2.
- Molecular Formula : C₁₂H₉BrClIN₂O₂S.
- Key Difference: Halogen placement alters steric and electronic effects.
b. 1-(Benzenesulfonyl)-3-Bromo-6-Chloro-1H-Pyrrolo[2,3-b]Pyridine
- CAS: Synonyms include AKOS025289772 and ZINC169811184.
- Structure : Bromine replaces iodine at position 3.
- Impact : Bromine’s lower electronegativity and smaller van der Waals radius compared to iodine may weaken halogen bonding, reducing affinity for targets reliant on such interactions .
c. 1-Benzenesulfonyl-3-Iodo-1H-Pyrrolo[2,3-b]Pyridine (CAS: 887115-53-9)
Alkyl and Functional Group Modifications
a. 1-(Benzenesulfonyl)-6-Chloro-2-Ethyl-1H-Pyrrolo[2,3-b]Pyridine (CAS: 2891598-50-6)
- Structure : Ethyl group at position 2 instead of iodine.
- Molecular Weight : 320.79 g/mol.
b. 1-(Benzenesulfonyl)-4-Chloro-5-[1,3]Dioxolan-2-yl-2-Methyl-1H-Pyrrolo[2,3-b]Pyridine
Non-Halogenated Derivatives
a. 1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]Pyridine-6-Carbonitrile (CAS: 1227271-03-5)
Tabulated Comparison of Key Analogs
Biological Activity
1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.
1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has the following chemical characteristics:
- Molecular Formula : CHClINOS
- Molecular Weight : 418.63 g/mol
- CAS Number : 1190322-78-1
- Purity : ≥97%
These properties indicate that the compound is a complex organic molecule with potential for diverse interactions in biological systems.
Anti-inflammatory Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, can exhibit significant anti-inflammatory effects. A study indicated that certain substituted pyrroles demonstrated inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The activity was assessed through in vitro and in vivo models, where compounds showed varying degrees of inhibition over time:
| Compound | Inhibition at 1 hour | Inhibition at 4 hours |
|---|---|---|
| 3i | 21.67% | 31.28% |
| 3l | Not specified | Not specified |
| 3b | Modest | Modest |
The docking studies suggested that these compounds interact with the COX-2 enzyme, a key target in inflammation management .
Antitumor Activity
In addition to anti-inflammatory properties, pyrrolo[2,3-b]pyridine derivatives have been investigated for their antitumor potential. One study highlighted that certain compounds within this class inhibited TNIK (TRAF2 and NCK interacting kinase), which is implicated in cancer progression. Some derivatives exhibited IC values lower than 1 nM, indicating potent inhibition of IL-2 secretion, a cytokine involved in T-cell proliferation .
Study on Cytokine Inhibition
In an experimental setup comparing various pyrrolo[2,3-b]pyridine derivatives, compounds were tested for their effects on cytokines such as IL-1β and TNF-α. The results showed that specific derivatives significantly reduced cytokine levels compared to control groups. For instance:
- Compound 3l displayed the highest percentage of inhibition for IL-1β and TNF-α.
This suggests that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance its biological activity against inflammatory mediators .
Antiviral Activity
The compound also shows promise in antiviral applications. Variants of pyrrolo[2,3-b]pyridine have been noted for their activity against viruses like Herpes simplex and Polio Type I. The structural characteristics that contribute to this activity are still under investigation but suggest a broader therapeutic potential beyond anti-inflammatory and antitumor effects .
Q & A
Q. What are the key synthetic routes for 1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence regioselectivity?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common strategy is:
Core halogenation : Chlorination at position 6 and iodination at position 3 are achieved using selective electrophilic substitution or metal-mediated cross-coupling (e.g., Pd-catalyzed reactions).
Sulfonylation : Benzenesulfonyl groups are introduced via nucleophilic substitution (e.g., NaH/MeI in THF for methyl derivatives, adapted for sulfonyl groups) .
Protection/deprotection : Protecting groups (e.g., tert-butyl carbamate) may be used to prevent undesired side reactions during halogenation steps .
Critical factors : Temperature (e.g., 0°C vs. reflux), solvent polarity (THF vs. dioxane), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact regioselectivity and yield .
Q. How can structural characterization be optimized for this compound using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. The benzenesulfonyl group’s deshielding effect on adjacent protons (~δ 7.5–8.5 ppm) helps verify its position .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₈ClIN₂O₂S, calculated 425.86 g/mol) and isotopic patterns for Cl/I .
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially when iodine’s heavy atom effect aids in phasing .
Advanced Research Questions
Q. What are the structure-activity relationship (SAR) trends for pyrrolo[2,3-b]pyridine derivatives in kinase inhibition, and how does the 3-iodo substituent modulate activity?
- SAR insights :
- The 3-iodo group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., B-RAF V600E mutants), improving inhibitory potency .
- 6-Chloro substituents increase metabolic stability but may reduce solubility, requiring formulation optimization .
- Benzenesulfonyl groups improve selectivity for tyrosine kinases (e.g., BTK) by occupying hydrophobic back pockets .
- Data contradiction : While iodine generally enhances potency, excessive steric bulk (e.g., in VEGFR inhibitors) can reduce binding affinity. Balancing steric effects with electronic properties (e.g., using CF₃ instead of I) is critical .
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved in preclinical studies?
- Methodological approaches :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation (e.g., liposomes) to address low aqueous solubility (<0.1 mg/mL predicted) .
- Bioavailability assays : Compare in vitro (Caco-2 permeability) and in vivo (rodent PK) data. Discrepancies often arise from differences in intestinal efflux transporters (e.g., P-gp inhibition assays) .
- Metabolic stability : Liver microsome assays (human vs. murine) identify species-specific degradation pathways (e.g., CYP3A4-mediated oxidation) .
Q. What experimental strategies are recommended for evaluating the compound’s potential in targeting resistant cancer phenotypes?
- Resistance mechanisms :
- Test against kinase gatekeeper mutants (e.g., BCR-ABL T315I) to assess escape mutations .
- Combine with ATP-competitive inhibitors (e.g., ponatinib analogs) to overcome ATP-binding site mutations .
- Experimental design :
Methodological Challenges and Solutions
Q. How can researchers address synthetic challenges in introducing multiple halogen substituents without side reactions?
- Stepwise halogenation : Prioritize iodination before chlorination, as C–I bonds are more reactive toward Pd-catalyzed cross-coupling, minimizing unwanted displacement .
- Protecting groups : Use tert-butyl sulfonyl or trityl groups to shield reactive sites during halogenation .
Q. What computational tools are effective for predicting off-target effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
